Cas no 105907-63-9 (4-cyanogramine)

4-Cyanogramine is a synthetic organic compound characterized by the presence of a cyano group attached to a gramine core structure. This modification enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The cyano group imparts increased reactivity, facilitating further functionalization, while the gramine scaffold provides a versatile framework for derivatization. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse chemical transformations. The compound is particularly valued in medicinal chemistry for its potential in developing bioactive molecules. High purity grades are available to meet stringent research and industrial requirements.
4-cyanogramine structure
4-cyanogramine structure
Product Name:4-cyanogramine
CAS No:105907-63-9
MF:C12H13N3
MW:199.251722097397
CID:95408
PubChem ID:55264507
Update Time:2025-06-07

4-cyanogramine Chemical and Physical Properties

Names and Identifiers

    • 4-cyanogramine
    • 3-[(Dimethylamino)methyl]-1H-indole-4-carbonitrile
    • 1-(4-cyano-1H-indol-3-yl)-N,N-dimethylmethanamine
    • 1h-indole-2-carboxylic acid,3-[(dimethylamino)methyl]-,ethyl ester
    • 3-Dimethylaminomethyl-indol-2-carbonsaeure-aethylester
    • 3-Dimethylaminomethyl-indol-4-carbonitril
    • 3-dimethylaminomethyl-indole-2-carboxylic acid ethyl ester
    • 3-dimethylaminomethyl-indole-4-carbonitrile
    • 4-cyano-3-dimethylaminomethylindole
    • 4-Cyano-gramin
    • Ethyl 3-dimethylaminomethylindole-2-carboxylate
    • 105907-63-9
    • JYFDGWJTTRDEMP-UHFFFAOYSA-N
    • SCHEMBL2293323
    • AKOS006306696
    • BS-30009
    • Inchi: 1S/C12H13N3/c1-15(2)8-10-7-14-11-5-3-4-9(6-13)12(10)11/h3-5,7,14H,8H2,1-2H3
    • InChI Key: JYFDGWJTTRDEMP-UHFFFAOYSA-N
    • SMILES: N(C)(C)CC1=CNC2C=CC=C(C#N)C1=2

Computed Properties

  • Exact Mass: 199.11100
  • Monoisotopic Mass: 199.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 368.2±27.0 °C at 760 mmHg
  • Flash Point: 176.5±23.7 °C
  • PSA: 42.82000
  • LogP: 2.10118
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-cyanogramine Security Information

4-cyanogramine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-cyanogramine Production Method

Additional information on 4-cyanogramine

Introduction to 4-cyanogramine (CAS No. 105907-63-9)

4-cyanogramine, identified by the Chemical Abstracts Service Number (CAS No.) 105907-63-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a cyano group at the gramine core introduces unique reactivity, making it a valuable scaffold for developing novel bioactive molecules.

The chemical structure of 4-cyanogramine features a nitrogen-rich framework, which is characteristic of many pharmacologically relevant compounds. The cyano functional group (-CN) not only contributes to the compound's electronic properties but also serves as a versatile handle for further chemical modifications. Such modifications are essential for optimizing pharmacokinetic profiles, enhancing binding affinity, and improving therapeutic efficacy in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-cyanogramine and its derivatives. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors implicated in neurological disorders. Preliminary studies suggest that 4-cyanogramine may exhibit inhibitory effects on certain therapeutic targets, making it a promising candidate for further development.

The synthesis of 4-cyanogramine involves multi-step organic transformations, typically starting from readily available precursors such as amino acids or heterocyclic compounds. The introduction of the cyano group is often achieved through cyanation reactions, which can be performed using classical methods like copper(I) cyanide or more modern approaches involving transition-metal catalysis. These synthetic strategies ensure high yields and purity, which are critical for pharmaceutical applications.

One of the most compelling aspects of 4-cyanogramine is its potential as a building block for drug discovery. By leveraging its structural flexibility, chemists can generate libraries of derivatives with tailored properties. For instance, introducing different substituents at the gramine core or modifying the cyano group can lead to compounds with enhanced solubility, metabolic stability, or target specificity. Such diversity-oriented synthesis (DOS) approaches are increasingly employed in modern drug development pipelines.

Recent advances in computational chemistry have also facilitated the study of 4-cyanogramine and its analogs. Molecular modeling techniques allow researchers to predict binding affinities, assess metabolic pathways, and optimize lead structures before experimental validation. These computational tools complement traditional experimental methods and accelerate the discovery process.

The pharmacological profile of 4-cyanogramine is still under active investigation, but early findings hint at its potential therapeutic applications. For example, derivatives of this compound have shown promise in preclinical models as modulators of neurotransmitter systems. This aligns with broader trends in medicinal chemistry where nitrogen-rich heterocycles are being explored for their ability to interact with biological macromolecules.

In addition to its pharmacological relevance, 4-cyanogramine serves as an important intermediate in synthetic chemistry. Its unique reactivity allows for the construction of more complex molecules through cross-coupling reactions, nucleophilic substitutions, or other transformations. This makes it a valuable tool for synthetic organic chemists working on complex natural product mimics or novel drug candidates.

The safety and regulatory aspects of working with 4-cyanogramine are also critical considerations. While not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure worker safety and environmental protection. Standard laboratory practices, including personal protective equipment (PPE) and fume hood usage, are recommended when handling this compound.

Future research directions for 4-cyanogramine may include exploring its role in combination therapies or investigating its mechanism of action in greater detail. The integration of high-throughput screening (HTS) technologies could further accelerate the identification of novel derivatives with enhanced biological activity. Such efforts would contribute to filling gaps in our understanding of this promising chemical scaffold.

In conclusion,4-cyanogramine (CAS No. 105907-63-9) represents a fascinating compound with diverse applications in pharmaceutical research and synthetic chemistry. Its unique structural features and potential biological activity make it an attractive target for further investigation. As methodologies for drug discovery continue to evolve,4-cyanogramine and its derivatives are likely to play an increasingly important role in developing next-generation therapeutics.

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